

Application Notes: 2-Aminobenzhydrazide in Coordination Chemistry

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Compound of Interest

Compound Name: 2-Aminobenzhydrazide

Cat. No.: B158828

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Introduction

2-Aminobenzhydrazide (ABH), a derivative of hydrazine, has emerged as a versatile ligand in coordination chemistry. Its structure, featuring multiple donor sites—specifically the amino (-NH₂) and hydrazide (-CONHNH₂) moieties—allows it to form stable complexes with a wide range of transition metal ions.^[1] These metal complexes often exhibit enhanced biological and catalytic properties compared to the free ligand, making them a subject of significant interest for researchers in medicinal chemistry, materials science, and drug development.^{[2][3][4]} The coordination can occur through the amino group and the carbonyl oxygen, or through derivatization into Schiff bases, which introduces an imine nitrogen as an additional coordination site, further diversifying the structural and functional properties of the resulting complexes.^{[5][6]} This document provides detailed protocols for the synthesis and characterization of ABH-based metal complexes and summarizes their applications.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzhydrazide (ABH) Ligand

This protocol describes the synthesis of the **2-Aminobenzhydrazide** ligand from methyl anthranilate and hydrazine hydrate.^[1]

Materials:

- Methyl anthranilate
- Hydrazine hydrate (99-100%)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Beakers, filtering funnel, and other standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve methyl anthranilate in ethanol.
- Add an equimolar amount of hydrazine hydrate to the solution.
- Attach a reflux condenser and heat the mixture under reflux for 4-6 hours.
- After reflux, cool the reaction mixture to room temperature.
- Reduce the volume of the solvent using a rotary evaporator.
- Allow the concentrated solution to stand, promoting the crystallization of the product.
- Filter the resulting white, solid product, wash with a small amount of cold ethanol, and dry it in a desiccator.
- The purity of the synthesized **2-Aminobenzhydrazide** can be confirmed by its melting point (121-125 °C) and spectroscopic techniques (FT-IR, NMR).^[7]

Protocol 2: General Synthesis of M(II)-ABH Complexes

This protocol outlines a general method for synthesizing transition metal complexes using the ABH ligand and metal salts.^{[1][8]}

Materials:

- **2-Aminobenzhydrazide (ABH)**
- Hydrated metal(II) salts (e.g., CoCl_2 , NiCl_2 , CuCl_2 , ZnCl_2 , CuBr_2 , etc.)
- 2,2-Dimethoxypropane (for dehydration of metal salts)
- Methanol or Ethanol
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Schlenk flask or similar reaction vessel

Procedure:

- **Dehydration of Metal Salt:** In a Schlenk flask, suspend the hydrated metal(II) salt in methanol. Add 10-15 mL of 2,2-dimethoxypropane and stir the solution for approximately 30 minutes under an inert atmosphere to ensure dehydration.^[1]
- **Ligand Addition:** In a separate flask, dissolve the synthesized ABH ligand in methanol.
- **Complexation:** Slowly add the methanolic solution of the ABH ligand to the stirred solution of the dehydrated metal salt. The typical molar ratio is 1:2 (metal:ligand), but this can be varied.^[8]
- **Reaction:** Stir the resulting mixture at room temperature or under gentle reflux for 2-4 hours in an inert environment. The formation of a precipitate indicates the formation of the complex.^[1]
- **Isolation:** Cool the mixture to room temperature, filter the solid complex, and wash it with methanol to remove any unreacted starting materials.
- **Drying:** Dry the final product under vacuum.

Protocol 3: Synthesis of Schiff Base Ligand and its Metal Complexes

This protocol details the synthesis of a Schiff base from ABH and an aldehyde (e.g., p-vanillin), followed by complexation with metal ions.[5]

Materials:

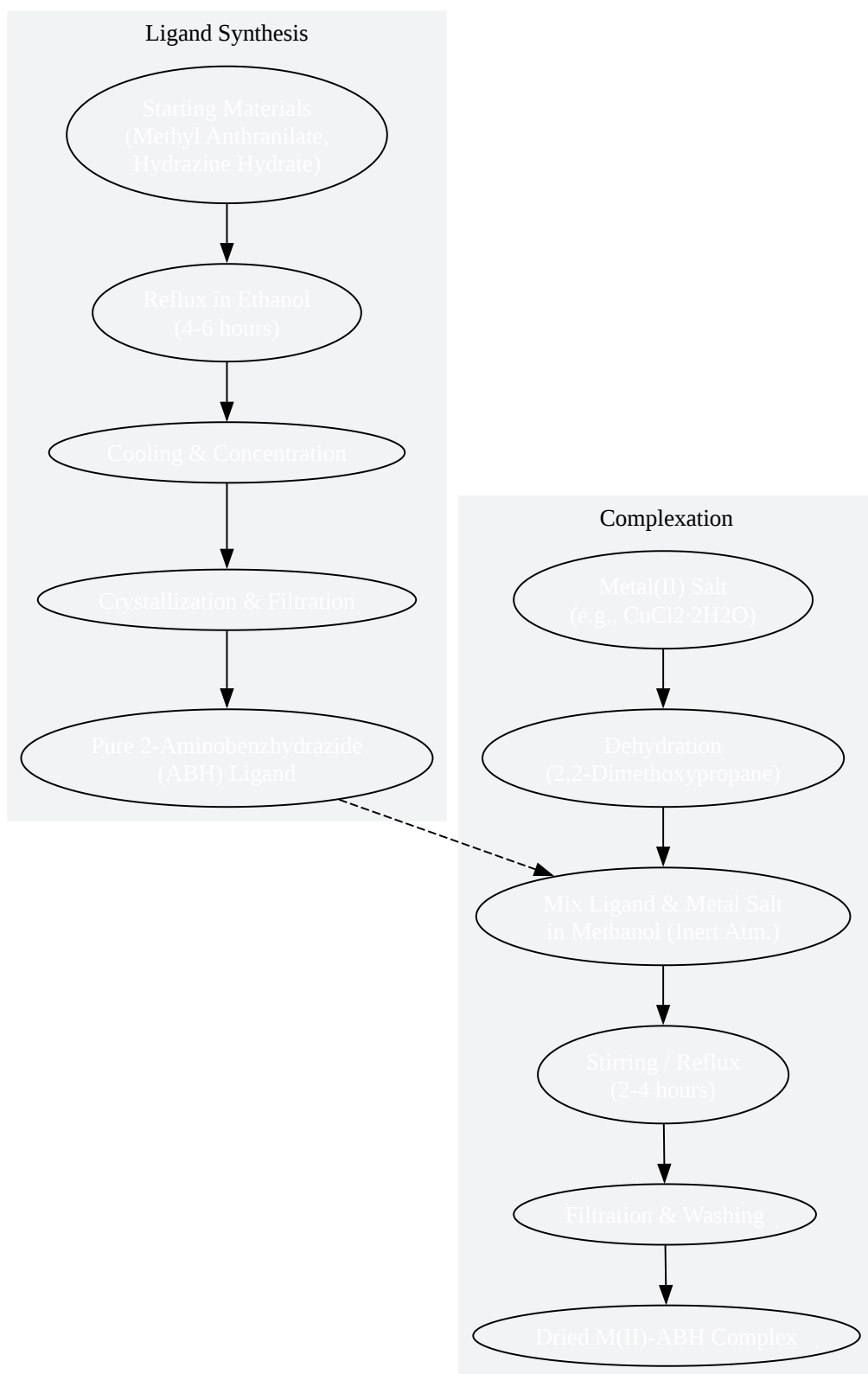
- **2-Aminobenzhydrazide (ABH)**
- Aldehyde (e.g., p-vanillin, 2-chlorobenzaldehyde)[5][9]
- Metal(II) acetates or chlorides
- Methanol or Ethanol
- Glacial acetic acid (catalytic amount)

Procedure:

- Schiff Base Synthesis:
 - Dissolve **2-Aminobenzhydrazide** in hot ethanol.
 - In a separate flask, dissolve an equimolar amount of the selected aldehyde (e.g., p-vanillin) in ethanol.
 - Add the aldehyde solution to the ABH solution, followed by a few drops of glacial acetic acid to catalyze the condensation reaction.
 - Reflux the mixture for 2-3 hours.
 - Cool the solution. The Schiff base ligand will precipitate.
 - Filter, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base.[5]
- Schiff Base Complexation:
 - Dissolve the synthesized Schiff base ligand in a minimal volume of dry methanol.[5]

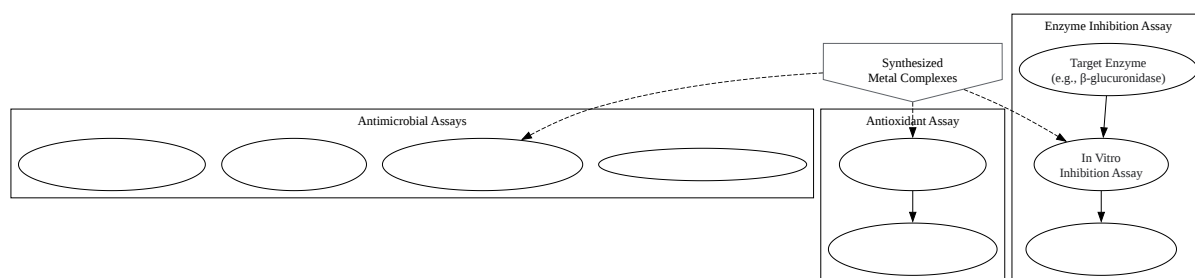
- In a separate vessel, dissolve the metal(II) salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) acetates) in methanol.[\[5\]](#)
- Mix the ligand and metal salt solutions in a 2:1 molar ratio (ligand:metal).[\[5\]](#)
- Stir the mixture for 4-6 hours at room temperature or under gentle reflux.[\[9\]](#)
- Collect the resulting precipitate by filtration, wash with methanol, and dry under vacuum.[\[9\]](#)

Visualizations and Workflows



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Data and Applications

The coordination of **2-Aminobenzhydrazide** and its derivatives to metal ions often leads to compounds with significant biological activities. The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex through the lipid membranes of microorganisms, thereby increasing its biological potency.[10]

Spectroscopic and Physicochemical Data

The formation of complexes is typically confirmed by shifts in the spectroscopic data of the ligand.

Table 1: Key FT-IR Spectral Bands (cm^{-1}) for ABH Schiff Base and its Metal Complexes[5]

Compound	$\nu(\text{O-H})$	$\nu(\text{N-H})$	$\nu(\text{C=N})$ Azomethine	$\nu(\text{C=O})$ Amide	$\nu(\text{M-N})$	$\nu(\text{M-O})$
H-AHMB (Ligand)	3450	3200	1610	1600	-	-
Co-AHMB	Broadened	Absent	Shifted	Shifted	Present	Present
Ni-AHMB	Broadened	Absent	Shifted	Shifted	Present	Present
Cu-AHMB	Absent/Broadened	Absent	Absent/Shifted	Shifted	Present	Present
Zn-AHMB	Broadened	Absent	Shifted	Shifted	Present	Present

Note: H-AHMB refers to the Schiff base N'-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-aminobenzohydrazide. The disappearance or shifting of N-H, C=N, and C=O bands indicates their involvement in coordination with the metal ion.

Biological Applications

1. Enzyme Inhibition: Metal complexes of Schiff bases derived from **2-aminobenzhydrazide** have shown potent inhibitory activity against certain enzymes. For instance, the zinc(II) complex of N'-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-aminobenzohydrazide (Zn-AHMB) was found to be a highly effective inhibitor of the β -glucuronidase enzyme, showing significantly better activity than the standard drug.[5]

Table 2: β -Glucuronidase Inhibitory Activity (IC_{50} in μM)[5]

Compound	IC_{50} (μM)
H-AHMB (Ligand)	55.4 ± 1.25
Co-AHMB	20.1 ± 0.84
Ni-AHMB	39.5 ± 1.11
Cu-AHMB	32.3 ± 1.00
Zn-AHMB	17.3 ± 0.68

| d-saccharic acid-1,4-lactone (Standard) | 45.75 ± 2.16 |

2. Antimicrobial Activity: Numerous studies have demonstrated that the metal complexes of ABH and its derivatives possess greater antimicrobial activity than the free ligand.[1][2] This activity is observed against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The enhanced activity is often attributed to the synergistic effect between the metal ion and the ligand.[2]

Table 3: Selected Antibacterial Activity (Minimum Inhibitory Concentration, $\mu\text{g/mL}$)

Compound	S. aureus (Gram +)	E. coli (Gram -)	Reference
ABH Ligand	>100	>100	[1]
Co(ABH)Cl ₂	50	25	[1]
Ni(ABH)Cl ₂	50	50	[1]
Cu(ABH)Cl ₂	25	12.5	[1]
Zn(ABH)Cl ₂	12.5	12.5	[1]

| Cu(II) Schiff Base Complex | 8 (MIC) | - |[4] |

3. Antioxidant Activity: The ability of these complexes to act as antioxidants has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the parent ligands may show little to no activity, their metal complexes can be effective radical scavengers.[5] For example, the cobalt complex (Co-AHMB) showed the most potent antioxidant activity among a series of tested complexes.[5]

Table 4: DPPH Radical Scavenging Activity (IC_{50} in μM)[5]

Compound	IC ₅₀ (μM)
H-AHMB (Ligand)	Inactive
Co-AHMB	98.2 ± 1.78
Ni-AHMB	Weakly Active
Cu-AHMB	Weakly Active

| Zn-AHMB | Inactive |

4. Anticancer and Cytotoxic Potential: Research has also explored the antitumor properties of hydrazide-based metal complexes. A silver complex of a related benzimidazole hydrazide ligand was found to display significant cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines with an IC₅₀ value of 2 μM.[1][8] Similarly, novel metal(II) complexes derived from a benzohydrazide ligand showed potent cytotoxic effects against human liver cancer (HepG2) cell lines.[11] These findings highlight the potential for developing **2-aminobenzhydrazide**-based compounds as anticancer agents.

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